molecular formula C17H16N2O2S B12939796 (5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 66629-71-8

(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12939796
CAS No.: 66629-71-8
M. Wt: 312.4 g/mol
InChI Key: SCJLOJDIFNWJKI-HNNXBMFYSA-N
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Description

(S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a benzyloxy group, a phenyl group, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide to form the thioxoimidazolidinone ring.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction using phenyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of (S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane
  • (S)-Methyl 3-(1-benzyl-1H-imidazol-4-yl)-2-(6-benzyloxy-5-methoxy-1H-indole-2-carboxamido)propanoate

Uniqueness

(S)-5-((Benzyloxy)methyl)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its thioxoimidazolidinone core, which imparts distinct chemical and biological properties

Properties

CAS No.

66629-71-8

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

(5S)-3-phenyl-5-(phenylmethoxymethyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H16N2O2S/c20-16-15(12-21-11-13-7-3-1-4-8-13)18-17(22)19(16)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,22)/t15-/m0/s1

InChI Key

SCJLOJDIFNWJKI-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COCC2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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